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Compound of Interest

Compound Name: Atevirdine

Cat. No.: B15568688

An In-depth Technical Guide to the Chemical Structure of Atevirdine

Introduction

Atevirdine is a potent, non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been
investigated for the treatment of Human Immunodeficiency Virus type 1 (HIV-1) infections.[1][2]
[3] As a member of the bisheteroarylpiperazine (BHAP) class of compounds, its mechanism of
action involves the non-competitive inhibition of the HIV-1 reverse transcriptase enzyme, a
critical component in the viral replication cycle.[4][5] This technical guide provides a
comprehensive overview of the chemical structure of Atevirdine, including its physicochemical
properties, synthesis, and mechanism of action, tailored for researchers, scientists, and drug
development professionals.

Chemical and Physical Properties

Atevirdine is an organic compound with a complex heterocyclic structure. The key quantitative
data for Atevirdine and its commonly used mesylate salt are summarized in the tables below.

Table 1: Physicochemical Properties of Atevirdine
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Property Value Source
[4-[3-(Ethylamino)pyridin-2-
IUPAC Name yllpiperazin-1-yl]-(5-methoxy-

1H-indol-2-yl)methanone

Chemical Formula C21H25N502

Molecular Weight 379.46 g/mol

CAS Number 136816-75-6

Appearance White to light yellow solid

Melting Point 153-154 °C
CCNC1=C(N=CC=C1)N2CCN(

SMILES CC2)C(=0)C3=CC4=C(N3)C=
CC(=C4)0C
UCPOMLWZWRTIAA-

InChl Key

UHFFFAOYSA-N

Table 2: Properties of Atevirdine Mesylate

Property Value Source
[4-[3-(ethylamino)pyridin-2-
yllpiperazin-1-yl]-(5-methoxy-

IUPAC Name 1H-indol-2-
yl)methanone;methanesulfonic
acid

Chemical Formula C22H29N505S

Molecular Weight 475.56 g/mol

CAS Number 138540-32-6

_ _ 215-216 °C (crystals from

Melting Point )
diethyl ether)
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Experimental Protocols
Chemical Synthesis of Atevirdine

The synthesis of Atevirdine involves a multi-step process. A practical, large-scale synthesis
has been described which consists of three main steps.

Step 1: N-ethylation of 3-amino-2-chloropyridine The starting material, 3-amino-2-
chloropyridine, is N-ethylated. This is achieved by converting it into an acetimidate using
trimethyl orthoacetate in the presence of a catalytic amount of p-toluenesulfonic acid
monohydrate. The resulting intermediate is then reduced with diisobutylaluminium hydride
(DIBAL) in toluene at a low temperature (<-10 °C).

Step 2: Synthesis of 3-(N-ethylamino)-2-(1-piperazinyl)pyridine The N-ethyl derivative from the
first step is heated with an excess of piperazine at approximately 170 °C under moderate
pressure. The resulting product, 3-(N-ethylamino)-2-(1-piperazinyl)pyridine, is then purified by
crystallization from water.

Step 3: Coupling and Salt Formation The purified piperazinylpyridine derivative is coupled with
5-methoxyindole-2-carboxylic acid (MICA). This coupling is facilitated by 1,1'-
carbonyldiimidazole (CDI) in dichloromethane at 30 °C. The resulting Atevirdine free base is
then converted to its mesylate salt by treatment with methanesulfonic acid in methanol at 25
°C, followed by crystallization.

An earlier synthetic route started with 2-chloro-3-nitropyridine, which was reacted with
piperazine. The secondary amine of the piperazine was protected, the nitro group reduced, and
then reductively alkylated to introduce the ethyl group. After deprotection, the resulting amine
was reacted with an imidazolide derivative of 5-methoxy-3-indoleacetic acid to yield
Atevirdine.

Antiviral Activity Assay

The antiviral activity of Atevirdine against HIV-1 has been assessed using various cell-based
assays. One common method is the XTT assay, which measures the inhibition of virus-induced
cell killing.

General Protocol for XTT Assay:
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e Cell Culture: Human CEM-SS cells are propagated in an appropriate cell culture medium.
 Virus Infection: A known concentration of HIV-1 is used to infect the CEM-SS cells.
e Drug Treatment: The infected cells are treated with various concentrations of Atevirdine.

 Incubation: The treated and untreated infected cells, along with uninfected control cells, are
incubated for a period that allows for virus replication and cytopathic effects to become
apparent.

e XTT Staining: The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-
carboxanilide) reagent is added to the cell cultures. Viable cells will metabolize the XTT to a
formazan product, which has a characteristic absorbance.

o Data Analysis: The absorbance is measured using a spectrophotometer. The concentration
of Atevirdine that results in a 50% inhibition of virus-induced cell killing (EC50) is then

calculated.

Table 3: In Vitro Antiviral Activity of Atevirdine
Cell Line Assay Parameter Value Source
CEM-SS XTT EC50 10 x 10~4 uM
MT-2 Cytotoxicity CC50 >10 uM

Mechanism of Action

Atevirdine functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1.
Unlike nucleoside reverse transcriptase inhibitors (NRTIs), NNRTIs do not require intracellular
phosphorylation to become active. They bind to an allosteric site on the reverse transcriptase
enzyme, which is distinct from the active site where nucleosides bind. This binding induces a
conformational change in the enzyme, thereby inhibiting its function and preventing the
conversion of viral RNA into DNA. This ultimately halts the replication of the virus.
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Caption: Mechanism of Atevirdine as a non-nucleoside reverse transcriptase inhibitor.

Clinical Development

Atevirdine has been evaluated in clinical trials for the treatment of HIV infections. Studies have
investigated its safety, tolerance, and efficacy, both as a monotherapy and in combination with
other antiretroviral agents. However, its use as a monotherapy was not supported by clinical
data. Atevirdine is primarily of interest in a research context and as a lead compound for the
development of other NNRTIs, such as Delavirdine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15568688#what-is-the-chemical-structure-of-
atevirdine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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